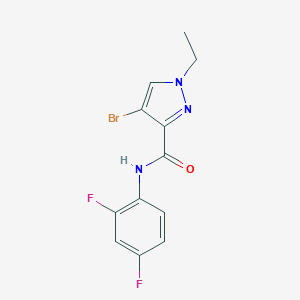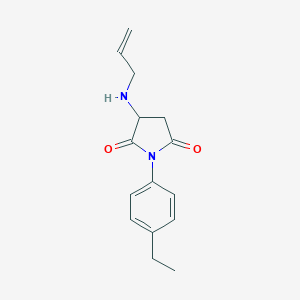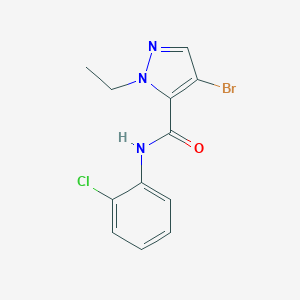![molecular formula C18H18F3NO4 B280234 N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action has generated interest in the scientific community.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide block this activity, leading to the accumulation of acetylated histones and the upregulation of genes that are normally silenced. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have anti-angiogenic effects, and can inhibit the growth of blood vessels that supply tumors. These effects make N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments. This compound has been extensively studied, and its mechanism of action has been well characterized. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide have not been fully characterized, which could limit its clinical development.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. In addition, the combination of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide with other anticancer agents could enhance its efficacy and reduce toxicity. Another area of interest is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, which could inform its clinical development. Finally, the study of the molecular mechanisms underlying the anticancer effects of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide could lead to the identification of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with 2,2,2-trifluoroethylamine to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 4-formylbenzoic acid to form the final product. The synthesis has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of the histone deacetylase (HDAC) enzyme, which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them an attractive target for cancer therapy. N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
Formule moléculaire |
C18H18F3NO4 |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-8-7-14(9-16(15)25-2)22-17(23)13-5-3-12(4-6-13)10-26-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |
Clé InChI |
JFPWFNLHENDDSL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)